(R)-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid
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Overview
Description
®-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . Another approach is the Hantzsch pyridine synthesis, which involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures and pressures in a continuous tube reactor, followed by purification through distillation.
Chemical Reactions Analysis
Types of Reactions
®-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
®-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ®-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the hydroxyl and carboxamido groups.
Pyrrolidinone: Contains a carbonyl group instead of the hydroxyl group.
Pyrrole: An aromatic analog with a different electronic structure
Uniqueness
®-2-((2S,4R)-4-Hydroxypyrrolidine-2-carboxamido)butanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and synthetic utility. Its chiral centers and functional groups allow for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H16N2O4 |
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Molecular Weight |
216.23 g/mol |
IUPAC Name |
(2R)-2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C9H16N2O4/c1-2-6(9(14)15)11-8(13)7-3-5(12)4-10-7/h5-7,10,12H,2-4H2,1H3,(H,11,13)(H,14,15)/t5-,6-,7+/m1/s1 |
InChI Key |
LFFIDHDMJOJDAC-QYNIQEEDSA-N |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1)O |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CC(CN1)O |
Origin of Product |
United States |
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